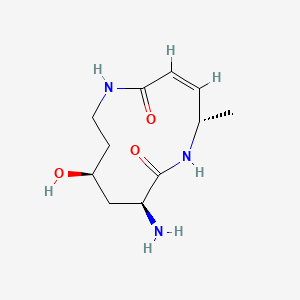
4'-Hydroxyphenylcarvedilol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxyphenylcarvedilol-d3 is a labeled metabolite of Carvedilol . Carvedilol is a multiple-action, neurohormonal antagonist that is used in the treatment of hypertension . The molecular formula of 4’-Hydroxyphenylcarvedilol-d3 is C24H23D3N2O5 and its molecular weight is 425.49 .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxyphenylcarvedilol-d3 is characterized by its molecular formula C24H23D3N2O5 . The structural similarity of this compound with other drugs can be used for drug-drug interaction analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of 4’-Hydroxyphenylcarvedilol-d3 include its molecular formula C24H23D3N2O5 and molecular weight 425.49 . More specific properties such as solubility, stability, and purity are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Analysis of Hydroxylated Vitamin D Metabolites : A study by Higashi, Yamauchi, and Shimada (2003) explored the use of derivatization reagents in the analysis of 25-hydroxyvitamin D3 [25(OH)D3] using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS). This methodology could potentially be applied to the analysis of similar hydroxylated compounds like 4'-Hydroxyphenylcarvedilol-d3 (Higashi, Yamauchi, & Shimada, 2003).
Internal Standards in Mass Spectrometry : Sjöquist, Lindström, and Anggard (1975) used a deuterium-labelled internal standard in the mass fragmentographic determination of hydroxylated metabolites. This approach highlights the potential use of deuterium-labelled compounds like this compound as internal standards in analytical chemistry (Sjöquist, Lindström, & Anggard, 1975).
Sensitivity and Specificity in Vitamin D Assays : Ogawa et al. (2013) developed a novel Cookson-type reagent to enhance sensitivity and specificity in the LC/ESI-MS/MS assay of vitamin D metabolites. This research could be relevant for developing similar methodologies for the analysis of this compound and its metabolites (Ogawa et al., 2013).
Pharmacokinetics of Carvedilol and its Metabolites : A study by Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites, including hydroxyphenylcarvedilol, in patients with type-2 diabetes. This research may provide insights into the metabolic pathways and pharmacokinetics of this compound (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).
LC-MS/MS Assay for Carvedilol Metabolites : Furlong et al. (2012) developed an LC-MS/MS assay for the quantification of carvedilol and its 4'-hydroxyphenyl metabolite in human plasma. This methodology could be adapted for the analysis of this compound (Furlong, He, Mylott, Zhao, Mariannino, Shen, & Stouffer, 2012).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for 4’-Hydroxyphenylcarvedilol-d3 are not mentioned in the search results, the field of controlled drug delivery systems is evolving rapidly . This includes the development of nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially impact the future use and study of compounds like 4’-Hydroxyphenylcarvedilol-d3.
Eigenschaften
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662021 |
Source


|
| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189675-28-2 |
Source


|
| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)











![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
